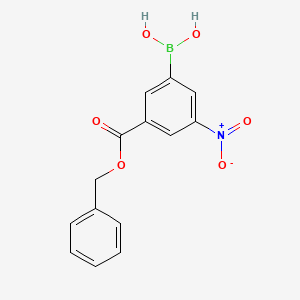

3-Benzyloxycarbonyl-5-nitrophenylboronic acid

Description

3-Benzyloxycarbonyl-5-nitrophenylboronic acid (CAS: 874219-56-4) is a phenylboronic acid derivative featuring a benzyloxycarbonyl group (-OCOOBn) at the 3-position and a nitro (-NO₂) group at the 5-position of the benzene ring. Its molecular formula is C₁₄H₁₃BN₂O₆, with a molecular weight of 316.07 g/mol . The benzyloxycarbonyl group serves as a protective moiety in organic synthesis, enhancing stability during reactions like Suzuki-Miyaura cross-couplings. This compound is primarily utilized as a pharmaceutical intermediate and in the development of complex organic molecules due to its ability to participate in selective coupling reactions. Storage recommendations include sealing in dry conditions at room temperature to prevent hydrolysis or decomposition .

Propriétés

IUPAC Name |

(3-nitro-5-phenylmethoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BNO6/c17-14(22-9-10-4-2-1-3-5-10)11-6-12(15(18)19)8-13(7-11)16(20)21/h1-8,18-19H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPDKQXYZBUILB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378305 | |

| Record name | {3-[(Benzyloxy)carbonyl]-5-nitrophenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380430-62-6 | |

| Record name | {3-[(Benzyloxy)carbonyl]-5-nitrophenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Miyaura Borylation of 3-Benzyloxycarbonyl-5-nitrohalobenzenes

The Miyaura borylation reaction, employing bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin) as boron sources, is widely used for arylboronic acid synthesis. For this compound, this method begins with 3-benzyloxycarbonyl-5-nitrohalobenzene (X = Br, I) as the substrate.

Reaction Conditions :

- Catalyst : Pd(dba)₂ (dba = dibenzylideneacetone) or Pd(OAc)₂ with ligands such as dppf (1,1′-bis(diphenylphosphino)ferrocene).

- Base : KOAc or Et₃N in anhydrous THF or dioxane at 80–110°C.

- Boron Source : B₂pin₂ (1.1 equiv) for 12–24 hours.

Mechanistic Insights :

Oxidative addition of the aryl halide to Pd(0) forms a Pd(II) intermediate, which undergoes transmetallation with B₂pin₂. Reductive elimination yields the arylboronate ester, hydrolyzed to the boronic acid under acidic conditions.

Limitations :

- Limited substrate availability of 3-benzyloxycarbonyl-5-nitrohalobenzenes.

- Competing protodeboronation in electron-deficient arenes reduces yields.

Sequential Functionalization of Phenylboronic Acid Derivatives

Nitration of 3-Benzyloxycarbonylphenylboronic Acid

This two-step approach involves nitrating 3-benzyloxycarbonylphenylboronic acid at the meta position.

Step 1: Cbz Protection

Benzyl chloroformate reacts with 3-aminophenylboronic acid in the presence of NaHCO₃ to install the Cbz group.

Step 2: Nitration

Nitration is achieved using concentrated HNO₃/H₂SO₄ at 0–5°C. The boronic acid’s directing effect favors nitration at the meta position relative to the -B(OH)₂ group.

Challenges :

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling of Pre-Functionalized Fragments

A convergent synthesis employs Suzuki-Miyaura coupling between 3-nitro-5-bromophenylboronic acid and benzyloxycarbonyl-containing partners.

Representative Protocol :

- Coupling Partners : 5-bromo-3-nitrobenzene and benzyloxycarbonyl pinacol boronate.

- Catalyst : Pd(PPh₃)₄ with K₂CO₃ in DME/H₂O at 80°C.

Advantages :

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Miyaura Borylation | 3-Cbz-5-nitrohalobenzene | 50–65 | One-step borylation | Substrate scarcity |

| Sequential Nitration | 3-Cbz-phenylboronic acid | 40–60 | Cost-effective nitration | Over-nitration risks |

| Suzuki Coupling | Pre-functionalized boronate | 60–75 | High modularity | Requires pre-synthesized partners |

Analyse Des Réactions Chimiques

Types of Reactions

3-Benzyloxycarbonyl-5-nitrophenylboronic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: It can participate in substitution reactions, particularly in the presence of halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halides and other electrophiles are common reagents in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenylboronic acids.

Applications De Recherche Scientifique

Chemical Properties and Structure

The chemical formula of 3-Benzyloxycarbonyl-5-nitrophenylboronic acid is C₁₄H₁₃BNO₆, featuring a boronic acid moiety that allows it to interact with diols and other nucleophiles. The compound's structure includes a benzyloxycarbonyl group and a nitrophenyl group, which enhance its reactivity and stability in biological systems.

Applications in Organic Chemistry

Synthesis of Biaryl Derivatives :

this compound serves as a crucial building block in the Suzuki-Miyaura cross-coupling reactions, facilitating the formation of biaryl compounds. This reaction is vital for synthesizing complex organic molecules used in pharmaceuticals and materials science.

Reactivity Overview :

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Reduction of the nitro group to an amine | Hydrogen gas, palladium catalyst |

| Substitution | Formation of carbon-carbon bonds with aryl halides | Aryl halides, palladium catalyst, base |

| Deprotection | Removal of the benzyloxycarbonyl group | Palladium on carbon, hydrogen gas |

Biological Applications

Enzyme Immobilization :

The compound is utilized for immobilizing enzymes such as glucose oxidase and acetylcholinesterase on boronic acid-activated surfaces. This application enhances enzyme stability and activity for various biochemical assays.

Anticancer Activity :

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have shown that it has an IC50 value of 18.76 ± 0.62 µg/mL against the MCF-7 breast cancer cell line, suggesting its potential as an anticancer agent.

Medicinal Chemistry

Drug Development :

This compound is being investigated for its role in synthesizing aryl-clonazepam derivatives with potential therapeutic applications. Its ability to form stable complexes with various substrates makes it a valuable tool in drug design.

Industrial Applications

This compound is employed in producing various organic materials and intermediates. Its versatility allows for the synthesis of advanced materials used in different industrial applications.

Case Studies

-

Anticancer Research :

A study highlighted the anticancer properties of phenylboronic acids, including derivatives like this compound, demonstrating their ability to induce cytotoxic effects on multiple cancer cell lines. -

Enzyme Studies :

Investigations into enzyme immobilization techniques using this compound have shown enhanced enzyme activity and stability, indicating its potential for applications in biosensing technologies.

Mécanisme D'action

The mechanism of action of 3-Benzyloxycarbonyl-5-nitrophenylboronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating various chemical transformations. The nitro group can undergo reduction to form amino derivatives, which can further participate in diverse chemical reactions .

Comparaison Avec Des Composés Similaires

Substituted Nitrophenylboronic Acids

Substituent Effects on Reactivity

- Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) in all listed compounds enhances electrophilicity, facilitating Suzuki-Miyaura couplings.

- Solubility: The ethylcarbamoyl variant exhibits improved aqueous solubility due to its polar amide group, whereas the carboxy analog’s solubility is pH-dependent .

- Stability: Benzyloxycarbonyl and methoxycarbonyl groups offer hydrolytic stability under basic conditions, unlike the carboxy group, which may decarboxylate under harsh conditions .

Activité Biologique

3-Benzyloxycarbonyl-5-nitrophenylboronic acid is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

This compound (C₁₄H₁₂BNO₆) features a boronic acid group that allows it to interact with various biological molecules, particularly those containing diols. Its structure includes a benzyloxycarbonyl moiety and a nitrophenyl group, enhancing its reactivity and stability in biological systems .

The mechanism of action for this compound primarily involves:

- Formation of Complexes : The boronic acid moiety can form reversible covalent bonds with diol-containing compounds, facilitating enzymatic reactions and influencing metabolic pathways.

- Reduction Reactions : The nitro group can be reduced to an amino group, which may enhance the compound's interaction with biological targets .

Anticancer Properties

Research indicates that derivatives of boronic acids, including this compound, exhibit anticancer activity. In vitro studies have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells. The compound demonstrated an IC₅₀ value of 18.76 ± 0.62 µg/mL, indicating significant potency against malignant cells while showing minimal toxicity to normal cell lines .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibition capabilities:

- Acetylcholinesterase : Moderate inhibition with an IC₅₀ of 115.63 ± 1.16 µg/mL.

- Butyrylcholinesterase : High inhibition with an IC₅₀ of 3.12 ± 0.04 µg/mL.

- Antiurease Activity : Strong inhibition with an IC₅₀ of 1.10 ± 0.06 µg/mL .

These activities suggest potential applications in neurodegenerative diseases and metabolic disorders.

Antibacterial Activity

The compound exhibits antibacterial properties, particularly against Escherichia coli at concentrations around 6.50 mg/mL. This suggests a potential role in developing antibacterial agents .

Case Studies and Research Findings

Several studies have highlighted the biological activity of boronic acids and their derivatives:

- Study on Anticancer Activity : A study published in PubMed demonstrated that boronic acid derivatives could induce apoptosis in cancer cells through the upregulation of pro-apoptotic factors .

- Enzyme Inhibition Research : Research indicated that boronic acids could effectively inhibit enzymes involved in various metabolic pathways, suggesting their utility in drug design for conditions like diabetes and Alzheimer's disease .

- Antioxidant Properties : The compound has been shown to possess antioxidant activity, which may contribute to its therapeutic effects by reducing oxidative stress in cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Carboxy-5-nitrophenylboronic acid | Contains a carboxylic acid instead of benzyloxycarbonyl | Similar anticancer properties but less versatile |

| 3-Nitrophenylboronic acid | Lacks the benzyloxycarbonyl group | Less reactive; limited applications |

| 3-Methoxycarbonyl-5-nitrophenylboronic acid | Methoxycarbonyl group affects reactivity | Different enzyme inhibition profiles |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Benzyloxycarbonyl-5-nitrophenylboronic acid, and how do reaction conditions affect yield?

- Methodology : Miyaura borylation is a common method for arylboronic acid synthesis. For this compound, start with a nitro-substituted aryl halide (e.g., 3-benzyloxycarbonyl-5-nitro-bromobenzene) and employ a palladium catalyst (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron. Optimize temperature (80–100°C) and solvent (DMF or dioxane) to balance reactivity and stability of the nitro group. Monitor anhydride formation, a common side product, via ¹¹B NMR or FTIR .

- Critical Factors : Excess base (e.g., KOAc) improves boronate ester formation, while moisture control prevents hydrolysis. Purity can be enhanced via recrystallization in ethyl acetate/hexane mixtures .

Q. How should researchers handle and store this compound to ensure stability?

- Guidelines : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at 0–4°C. Desiccants (e.g., silica gel) prevent hydration. Avoid prolonged exposure to air, as oxidation or anhydride formation may alter reactivity .

- Stability Tests : Regularly assess purity via HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation products like the boroxine anhydride .

Advanced Research Questions

Q. What advanced analytical techniques resolve structural ambiguities caused by anhydride contamination?

- Techniques :

- ¹¹B NMR : Distinguishes boronic acid (δ ~30 ppm) from boroxine anhydride (δ ~18 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₁BNO₆: calc. 300.07).

- X-ray Diffraction : Resolves crystal structure discrepancies in polymorphic forms .

Q. How can steric and electronic effects of substituents impact Suzuki-Miyaura coupling efficiency?

- Steric Effects : The benzyloxycarbonyl group at the 3-position creates steric hindrance, slowing transmetallation. Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates.

- Electronic Effects : The nitro group at the 5-position withdraws electron density, activating the boronic acid but risking protodeboronation. Optimize pH (neutral to slightly basic) and use Pd(OAc)₂ with AsPh₃ for electron-deficient substrates .

- Case Study : Coupling with 4-bromobenzotrifluoride achieved 78% yield in DMF/H₂O (3:1) with K₂CO₃ .

Q. What strategies mitigate batch-to-batch variability in anhydride content during scale-up?

- Process Optimization :

- In Situ Monitoring : Use inline FTIR to track boronic acid/anhydride ratios during synthesis.

- Post-Synthesis Treatment : Stir crude product with H₂O/THF to hydrolyze anhydrides, followed by lyophilization .

Q. How do solvent polarity and temperature influence the compound’s stability in catalytic systems?

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize the boronic acid but may accelerate decomposition. Test alternatives like THF/water mixtures for Suzuki reactions.

- Temperature Effects : Storage at –20°C reduces hydrolysis rates, while reactions above 100°C risk nitro group reduction. Use controlled microwave heating for rapid, low-degradation coupling .

Data Contradiction Analysis

- Anhydride Formation : reports varying anhydride content in commercial batches, while assumes high-purity boronic acids for benzoxaborole synthesis. Researchers must pre-purify batches via silica gel chromatography or reprecipitation to ensure reproducibility in sensitive reactions .

- Reactivity vs. Electron-Withdrawing Groups : While nitro groups generally enhance electrophilicity, notes that chloro substituents in similar boronic acids reduce coupling yields. Systematic screening of coupling partners (e.g., aryl halides with varying EWGs) is advised .

Reference Table: Key Properties and Comparative Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.